trans-4,5-epoxy-2(E)-decenal is an organic compound classified as an aldehyde, specifically an alpha, beta-unsaturated aldehyde. Its molecular formula is , and it has a molecular weight of approximately 168.23 g/mol. This compound is primarily recognized as a significant autoxidation product of polyunsaturated fatty acids, such as trilinolein and arachidonic acid. It is noted for imparting a pungent metallic flavor to decomposed lipids, with a detection threshold of about 1.5 pg/l in air, making it relevant in food science and lipid chemistry .
This compound has been implicated in several biological processes. Its role as a lipid peroxidation product suggests that it may contribute to oxidative stress within cells. Studies indicate that trans-4,5-epoxy-2(E)-decenal can modify proteins through reaction with lysine residues, potentially disrupting cellular functions and leading to cell death in certain contexts . Furthermore, it has been associated with the development of off-flavors in food products due to its potent sensory properties.
Synthesis of trans-4,5-epoxy-2(E)-decenal can be achieved through several methods:
trans-4,5-epoxy-2(E)-decenal has various applications:
Studies have demonstrated that trans-4,5-epoxy-2(E)-decenal interacts significantly with biological macromolecules. It reacts with amino acids, particularly lysine, leading to protein modifications that can affect cellular viability and function. These interactions are crucial for understanding the mechanisms of oxidative damage in cells and tissues . Additionally, its sensory properties have been evaluated in various food matrices to assess its impact on flavor profiles.
Several compounds share structural similarities with trans-4,5-epoxy-2(E)-decenal. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
4,5-Epoxy-(E)-2-decenal | C10H16O2 | Similar structure; also involved in lipid oxidation |
2-Ethylhexanal | C8H16O | Aldehyde; used in flavoring; shorter carbon chain |
3-Hydroxy-(E)-2-decenal | C10H18O | Hydroxy group alters reactivity; potential biological activity |
6-Methyl-(E)-2-heptenal | C8H14O | Aldehyde; contributes to flavor; shorter carbon chain |
Uniqueness: trans-4,5-epoxy-2(E)-decenal is distinct due to its specific epoxide structure and its potent sensory properties related to lipid degradation products. Its ability to react with proteins sets it apart from many other aldehydes that do not exhibit such reactivity under similar conditions .
trans-4,5-epoxy-2(E)-Decenal possesses the molecular formula C₁₀H₁₆O₂ with a molecular weight of 168.23 grams per mole [1] [2]. The compound is classified as an enal, specifically an alpha,beta-unsaturated aldehyde featuring both an epoxide ring and an aldehydic functional group [5]. The International Union of Pure and Applied Chemistry name for this compound is (2E)-3-(3-pentyloxiran-2-yl)prop-2-enal [1] [5].
The molecular structure consists of a ten-carbon chain incorporating a three-membered epoxide ring between carbons 4 and 5, with a trans-configuration at the 2,3-double bond [1] [2]. The compound exhibits E-stereochemistry, indicating that the higher priority substituents are positioned on opposite sides of the double bond [2] [15]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCCCCC1OC1\C=C\C=O [1] [5].
The three-dimensional conformational analysis reveals that the compound exists in a trans-configuration, which provides distinct steric and electronic properties compared to potential cis-isomers . The presence of the oxirane ring contributes significantly to the molecular reactivity, as the strained three-membered ring is susceptible to nucleophilic attack [6] [7]. Gas chromatographic retention indices on various stationary phases demonstrate consistent elution patterns, with values ranging from 1374 to 1390 on DB-5 columns under standard temperature programming conditions [15] [21].
Structural Parameter | Value |
---|---|
Molecular Formula | C₁₀H₁₆O₂ |
Molecular Weight | 168.23 g/mol |
CAS Registry Number | 134454-31-2 |
SMILES Notation | CCCCCC1OC1\C=C\C=O |
InChI Key | HIOMEXREAUSUBP-FNORWQNLSA-N |
trans-4,5-epoxy-2(E)-Decenal exists as a liquid under standard ambient conditions [8] [10]. The compound typically appears as a colorless to pale yellow liquid with characteristic organoleptic properties [7] [14]. The physical state remains liquid across a broad temperature range due to its relatively low melting point characteristics.
The density of trans-4,5-epoxy-2(E)-Decenal at 20 degrees Celsius is reported as 0.93 grams per cubic centimeter [8]. This density value indicates that the compound is less dense than water, which is consistent with typical organic aldehydes of similar molecular weight [8] [10]. The bulk density has been measured at 1 kilogram per cubic meter under standard conditions [8].
The compound exhibits a boiling point of 57 degrees Celsius, equivalent to 134.6 degrees Fahrenheit [8] [10]. This relatively low boiling point reflects the compound's moderate molecular weight and the absence of strong intermolecular hydrogen bonding [8]. The flash point has been determined to range from -10 to -13 degrees Celsius, indicating significant volatility and flammability characteristics [8] [10].
Physical Parameter | Value |
---|---|
Physical State | Liquid |
Appearance | Colorless to pale yellow |
Density at 20°C | 0.93 g/cm³ |
Boiling Point | 57°C (134.6°F) |
Flash Point | -10°C to -13°C |
Bulk Density | 1 kg/m³ |
The ultraviolet absorption spectrum of trans-4,5-epoxy-2(E)-Decenal exhibits a characteristic maximum at 231 nanometers [17]. This absorption band corresponds to the π→π* electronic transition associated with the conjugated alpha,beta-unsaturated aldehyde system [17] [26]. The extinction coefficient and molar absorptivity values provide quantitative measures for analytical determinations using ultraviolet spectrophotometry [26].
Gas chromatographic analysis reveals consistent retention behavior across multiple stationary phases [13] [15] [21]. On DB-5 columns, the compound elutes with retention indices ranging from 1378 to 1390 under standard temperature programming conditions [15] [21]. The retention time reproducibility and peak resolution make gas chromatography an effective analytical technique for identification and quantification purposes [13] [15].
Mass spectrometric fragmentation patterns provide definitive structural confirmation [6] [26]. The molecular ion peak appears at mass-to-charge ratio 168, corresponding to the molecular weight [1] [6]. Characteristic fragment ions arise from the loss of functional groups and alkyl chains, providing diagnostic information for structural elucidation [6] [26]. Negative chemical ionization mass spectrometry using ammonia as the reagent gas has proven particularly effective for sensitive detection and quantification [13] [16].
The compound demonstrates extraordinary sensitivity in olfactory detection, with threshold values of 1.5 picograms per liter in air [5] [7]. In aqueous media, the detection threshold increases to 15 nanograms per liter, while in oil matrices, the threshold is 1.3 micrograms per liter [14]. These exceptionally low detection limits reflect the compound's potent organoleptic properties and its significance in sensory analysis applications [5] [7] [14].
Spectroscopic Parameter | Value |
---|---|
UV λmax | 231 nm |
GC Retention Index (DB-5) | 1378-1390 |
Detection Threshold (Air) | 1.5 pg/L |
Detection Threshold (Water) | 15 ng/L |
Detection Threshold (Oil) | 1.3 μg/L |
Molecular Ion (MS) | m/z 168 |
The solubility profile of trans-4,5-epoxy-2(E)-Decenal varies significantly across different solvent systems [8] [17] [18]. In aqueous media at 20 degrees Celsius, the compound demonstrates substantial water solubility of 330 grams per liter [8]. This relatively high aqueous solubility is attributed to the polar functional groups present in the molecular structure, particularly the aldehydic carbonyl and the epoxide oxygen [8] [17].
In phosphate-buffered saline at physiological pH 7.2, the solubility decreases markedly to approximately 0.2 milligrams per milliliter [17]. This reduced solubility in buffered systems compared to pure water suggests potential interactions with buffer components or pH-dependent stability considerations [17]. The manufacturer recommendations indicate that aqueous solutions should not be stored for extended periods exceeding one day due to stability concerns [17].
Organic solvent solubility characteristics demonstrate excellent compatibility with polar aprotic solvents [17] [18]. In dimethyl sulfoxide, N,N-dimethylformamide, and ethanol, the compound achieves solubility levels of approximately 30 milligrams per milliliter [17] [18]. These high solubility values in polar organic solvents facilitate purification procedures and synthetic applications [17] [18].
The octanol-water partition coefficient, expressed as log P, ranges from 2.089 to 2.313, indicating moderate lipophilicity [9] [22]. This partition coefficient value suggests favorable distribution into lipophilic phases while maintaining sufficient aqueous solubility for biological applications [9] [22]. The compound demonstrates complete miscibility with methyl acetate, which serves as the preferred storage solvent for commercial preparations [17].
Solvent System | Solubility |
---|---|
Water (20°C) | 330 g/L |
PBS (pH 7.2) | 0.2 mg/mL |
DMSO | 30 mg/mL |
Ethanol | 30 mg/mL |
DMF | 30 mg/mL |
Methyl Acetate | Miscible |
Log P (octanol/water) | 2.089-2.313 |
The volatility characteristics of trans-4,5-epoxy-2(E)-Decenal are governed by its vapor pressure and thermodynamic parameters [8] [9]. At 20 degrees Celsius, the vapor pressure reaches 220 hectopascals, equivalent to 165 millimeters of mercury [8]. This substantial vapor pressure indicates significant volatility under ambient conditions, contributing to the compound's effectiveness in olfactory applications [8] [14].
Critical thermodynamic parameters have been determined through computational methods and experimental measurements [9] [22]. The critical temperature is calculated as 686.62 Kelvin, while the critical pressure ranges from 2460 to 2592 kilopascals [9] [22]. These critical properties define the conditions beyond which distinct liquid and vapor phases cannot coexist [9] [22].
The enthalpy of vaporization has been established as 48.65 to 48.69 kilojoules per mole [9] [22]. This energy requirement for phase transition from liquid to vapor reflects the intermolecular forces present in the liquid phase [9] [22]. The enthalpy of fusion ranges from 31.13 to 31.33 kilojoules per mole, indicating the energy required for melting under standard conditions [9] [22].
Heat capacity measurements in the gas phase demonstrate temperature-dependent behavior [9]. At 536 Kelvin, the molar heat capacity reaches 375.96 joules per mole per Kelvin [9]. The Gibbs free energy of formation varies from -19.06 to -99.28 kilojoules per mole, depending on the calculation method employed [9] [22].
Thermodynamic Property | Value |
---|---|
Vapor Pressure (20°C) | 220 hPa (165 mmHg) |
Critical Temperature | 686.62 K |
Critical Pressure | 2460-2592 kPa |
Enthalpy of Vaporization | 48.65-48.69 kJ/mol |
Enthalpy of Fusion | 31.13-31.33 kJ/mol |
Heat Capacity (536K) | 375.96 J/mol·K |
Gibbs Free Energy of Formation | -19.06 to -99.28 kJ/mol |
The stability profile of trans-4,5-epoxy-2(E)-Decenal demonstrates significant dependence on environmental conditions and storage parameters [6] [17] [23]. Under controlled reaction conditions, synthetic preparations of the compound exhibit remarkable stability, with no observable decomposition during extended incubation periods [6] [23]. This inherent stability under neutral conditions facilitates analytical applications and experimental procedures [6] [23].
Temperature effects on stability are pronounced, with recommended storage conditions maintained at -20 degrees Celsius for optimal long-term preservation [17] [25]. At this temperature, the compound maintains chemical integrity for periods exceeding two years when stored in appropriate solvents [17]. Elevated temperatures approaching the boiling point may induce thermal decomposition, though specific decomposition pathways have not been extensively characterized [8].
The compound demonstrates sensitivity to strong oxidizing agents, which represent incompatible materials for storage and handling [8]. Chemical stability is maintained in the absence of these reactive species, allowing for routine laboratory manipulations under standard conditions [8] [17]. The presence of transition metal catalysts or strongly acidic conditions may accelerate decomposition processes [8].
Photostability characteristics have not been extensively documented in the available literature, though storage recommendations typically include protection from light exposure [17] [25]. The compound's stability in aqueous solutions is notably limited, with manufacturer guidelines recommending consumption within one day of preparation [17]. This limitation in aqueous stability necessitates careful consideration in experimental design and analytical procedures [17].
pH effects on stability demonstrate particular importance in biological applications [17]. While the compound maintains stability under physiological pH conditions during short-term exposures, extended contact with buffered aqueous systems may result in gradual decomposition [17]. The epoxide functionality represents a potential site for pH-dependent ring-opening reactions under strongly acidic or basic conditions [6] [17].
Stability Parameter | Condition | Recommendation |
---|---|---|
Long-term Storage | -20°C | Stable >2 years |
Aqueous Solutions | Room temperature | Use within 1 day |
Thermal Stability | <57°C | Stable |
Chemical Compatibility | Avoid strong oxidizers | Incompatible |
pH Stability | Physiological pH | Short-term stable |
Light Exposure | Protected storage | Recommended |
Irritant